molecular formula C7H10N2O B1580819 Pyrazine, 2-ethoxymethyl- CAS No. 65504-94-1

Pyrazine, 2-ethoxymethyl-

Cat. No. B1580819
CAS RN: 65504-94-1
M. Wt: 138.17 g/mol
InChI Key: HAKYWHMNHHQQJR-UHFFFAOYSA-N
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Description

“Pyrazine, 2-ethoxymethyl-” is a derivative of Pyrazine . Pyrazine is a heterocyclic aromatic organic compound with the chemical formula C4H4N2 . It is a symmetrical molecule with point group D2h . Pyrazine is less basic than pyridine, pyridazine and pyrimidine . It is a "deliquescent crystal or wax-like solid with a pungent, sweet, corn-like, nutty odour" .


Synthesis Analysis

There are many methods for the organic synthesis of pyrazine and its derivatives . Some of these methods are among the oldest synthesis reactions still in use . In the Staedel–Rugheimer pyrazine synthesis, 2-chloroacetophenone is reacted with ammonia to the amino ketone, then condensed and then oxidized to a pyrazine .


Molecular Structure Analysis

The molecular structure of “Pyrazine, 2-ethoxymethyl-” is C7H10N2O . The molecular weight is 138.167 Da . The molecular structure of pyrazine derivatives can be optimized using AM1 and PM3 methods .


Chemical Reactions Analysis

Pyrazine derivatives have been reported to function as mixed-type inhibitors for steel and Al and Mg alloys . The adsorption of the pyrazine derivatives on steel may be physical or chemical but is purely chemical on Al and Mg alloys .


Physical And Chemical Properties Analysis

Pyrazine is a colorless solid that has a peculiar, penetrating odor . It is soluble in water and other polar solvents due to the polarity imparted by the nitrogen atoms . It possesses a low melting point of 52–54 °C and a boiling point of 138 °C . Chemically, pyrazine is stable and non-reactive under normal conditions, although its reactivity can be enhanced under certain conditions, such as the presence of catalysts or high temperatures .

Scientific Research Applications

Heterocyclic Compound Synthesis

Research indicates that derivatives of ethoxymethyl pyrazine are pivotal in synthesizing heterocyclic compounds with significant biological activities. For example, the reaction of 2-ethoxymethylene-3-oxobutanenitrile with hydrazines leads to the synthesis of substituted pyrazoles. These compounds have displayed biological activity against bacteria, filamentous fungi, and tumor cells, showcasing their potential in developing new pharmaceuticals (Černuchová et al., 2005).

Chemoselectivity and Reaction Mechanisms

Further investigations into the chemoselectivity and reaction mechanisms of pyrazole ring formation from ethoxymethyl compounds reveal insights into synthetic chemistry. Studies suggest that the nucleophilic attack on specific functional groups leads to the formation of pyrazole rings, with solvent effects playing a crucial role in the reaction pathway (Sabet‐Sarvestani et al., 2014).

Analysis in Food Science

In the realm of food science, the analysis of methoxypyrazines, which are structurally related to 2-ethoxymethyl pyrazine, is critical for understanding their influence on the aroma and flavor of various foods, including wines. Techniques such as gas chromatography-mass spectrometry and high-performance liquid chromatography are employed to analyze these compounds, shedding light on how they contribute to sensory characteristics (Sidhu et al., 2015).

Biological Roles and Environmental Impact

Research into the biological roles of pyrazines suggests they may serve as warning odour components in certain insects, indicating the presence of chemical defenses. This aspect of pyrazines is significant for understanding ecological interactions and the evolutionary significance of chemical signaling in nature (Rothschild et al., 1984).

Safety And Hazards

Pyrazine, 2-methoxy-3-methyl- is classified as Flam. Liq. 3 - H226 and Acute Tox. 4 - H302 . It is flammable liquid and vapor and harmful if swallowed . Precautionary measures include keeping away from heat, sparks, open flames and hot surfaces, using explosion-proof electrical equipment, and using only non-sparking tools .

Future Directions

Pyrazine and its derivatives have a myriad of applications spanning across various industries . They have been used in the flavor and fragrance industry, medical and pharmaceutical fields, and agriculture . Future research could focus on the design and development of novel pyrazine-based structures and their utilization for different applications .

properties

IUPAC Name

2-(ethoxymethyl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O/c1-2-10-6-7-5-8-3-4-9-7/h3-5H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAKYWHMNHHQQJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=NC=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101024947
Record name 2-(Ethoxymethyl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101024947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrazine, 2-ethoxymethyl-

CAS RN

65504-94-1, 35250-48-7
Record name Methyl ethoxypyrazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065504941
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrazine, 2-ethoxymethyl-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-(Ethoxymethyl)pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101024947
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethoxymethylpyrazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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